1-{[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride
Description
Propriétés
IUPAC Name |
1-[[1-(3-chlorophenyl)tetrazol-5-yl]methyl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN7.ClH/c12-8-2-1-3-10(4-8)19-11(15-16-17-19)7-18-6-9(13)5-14-18;/h1-6H,7,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUXMKKTPUSKIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=NN=N2)CN3C=C(C=N3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively, which are communicable diseases affecting millions of people worldwide.
Mode of Action
The compound interacts with its targets by inhibiting their growth and replication. The molecular docking study conducted on Lm-PTR1, a protein in Leishmania, justified the potent antileishmanial activity of the compound. The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy.
Biochemical Pathways
The compound’s interaction with the lmptr1 protein suggests it may interfere with essential biological processes in the leishmania parasite
Pharmacokinetics
The compound’s potent activity against leishmania and plasmodium suggests it may have good bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. It was found to be significantly more active than standard drugs such as miltefosine and amphotericin B deoxycholate. The compound’s action results in the inhibition of parasite growth and replication, leading to their eventual death.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Tetrazole-Containing Pyrazole Derivatives
1-(2,4-Dichlorophenyl)-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine ()
- Structural Differences :
- Substitution on phenyl ring: 2,4-dichloro vs. 3-chloro in the target compound.
- Pyrazole substitution: Amine at position 5 vs. position 4 in the target compound.
- Positional isomerism of the amine group could alter electronic distribution, affecting binding affinity .
1-[(6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine Hydrochloride ()
- Structural Differences :
- Replacement of tetrazole with a fused pyrrolo-triazole system.
- Functional Implications :
| Compound | Molecular Formula | Key Substituents | Molecular Weight | Solubility (HCl Salt) |
|---|---|---|---|---|
| Target Compound | Not explicitly provided | 3-Chlorophenyl-tetrazole, Pyrazole-4-amine | ~300 (estimated) | High |
| 1-(2,4-Dichlorophenyl)-derivative | C10H7Cl2N7 | 2,4-Dichlorophenyl, Pyrazole-5-amine | 311.1 | Moderate |
| Pyrrolo-triazole derivative | C11H14ClN5 | Pyrrolo-triazole, Pyrazole-4-amine | 253.7 | High |
Halogen-Substituted Pyrazole Amines
1-(4-Chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine ()
- Structural Differences :
- Dual halogen substitution (4-Cl and 4-F) vs. single 3-Cl in the target compound.
- Absence of tetrazole.
- Functional Implications :
1-(4-Chlorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine ()
- Structural Differences :
- Methoxy group (electron-donating) vs. tetrazole (electron-withdrawing).
Pharmacological and Physicochemical Properties
- Solubility : Hydrochloride salts (target compound and ) enhance water solubility, favoring oral bioavailability.
- Molecular Weight : The target compound’s estimated MW (~300) falls within the optimal range for drug-likeness, unlike higher-MW compounds (e.g., ’s 428.9) .
- Hydrogen Bonding: Tetrazole’s acidic proton (pKa ~4.5) offers strong hydrogen-bond donor capacity, unlike methoxy or fluorine substituents .
Q & A
Q. What are the critical steps and conditions for synthesizing this compound with high purity?
The synthesis of this compound requires multi-step reactions involving cyclocondensation of precursors and careful optimization of conditions:
- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency .
- Catalysts : Employ copper(I) iodide or palladium catalysts for cross-coupling reactions involving tetrazole and pyrazole moieties .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >95% purity .
Q. How can spectroscopic techniques validate the compound’s structure?
A combination of methods is essential:
- NMR : Confirm the presence of the 3-chlorophenyl group (δ 7.4–7.6 ppm, aromatic protons) and pyrazole NH2 (δ 5.2–5.5 ppm) .
- Mass spectrometry (MS) : Look for [M+H]+ peaks matching the molecular weight (e.g., m/z 346.1 for C12H11ClN7·HCl) .
- IR spectroscopy : Identify N-H stretches (~3350 cm⁻¹) and C-Cl vibrations (750 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in spectral data during structural elucidation be resolved?
Discrepancies often arise from tautomerism or impurities:
- Tautomer analysis : Use variable-temperature NMR to observe proton exchange in pyrazole and tetrazole rings .
- HPLC-MS coupling : Detect trace impurities (e.g., unreacted precursors) with a C18 column and 0.1% formic acid mobile phase .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Q. What strategies optimize the compound’s bioactivity through structural modifications?
Targeted modifications enhance pharmacological properties:
- Heterocyclic substitutions : Replace the 3-chlorophenyl group with fluorophenyl or oxadiazole moieties to improve binding to kinase targets .
- Salt forms : Compare hydrochloride vs. sulfate salts for solubility and stability using differential scanning calorimetry (DSC) .
- In silico docking : Use AutoDock Vina to predict interactions with biological targets (e.g., EGFR tyrosine kinase) and guide synthesis .
Q. How to design experiments for studying enzyme inhibition mechanisms?
A tiered approach combines biochemical and biophysical methods:
- Kinetic assays : Measure IC50 values via fluorescence-based assays (e.g., ATPase activity inhibition) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) between the compound and target enzymes .
- X-ray crystallography : Resolve co-crystal structures to identify key hydrogen bonds and hydrophobic interactions .
Methodological Notes
- Contradiction analysis : When reproducibility issues arise, cross-validate synthetic protocols from independent studies (e.g., solvent ratios in vs. ).
- Safety : Handle tetrazole intermediates with care—explosive byproducts may form under high-temperature conditions .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
